molecular formula C17H14N2O4 B028444 10-Acetyloxy Oxcarbazepine CAS No. 113952-21-9

10-Acetyloxy Oxcarbazepine

Cat. No. B028444
CAS RN: 113952-21-9
M. Wt: 310.3 g/mol
InChI Key: ZKWJEEHQNGPADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Acetyloxy Oxcarbazepine is a product used for proteomics research . It has a molecular formula of C17H14N2O4 and a molecular weight of 310.30 .

Scientific Research Applications

Antiepileptic Activity Enhancement

Oxcarbazepine is a frequently prescribed antiepileptic drug for managing focal and generalized seizures . However, its therapeutic benefits are limited by its dose-dependent side effects . A study aimed to develop oxcarbazepine-loaded chitosan nanoparticles (OXC-NP) added to a mucoadhesive thermo-reversible gel for intranasal delivery and enhancement of antiepileptic activity . The results showed enhanced antiepileptic activity of OXC-NP, which was manifested as decreased seizure score and prolonged survival .

Nose-to-Brain Delivery

Nose-to-brain delivery is a novel route for improving the efficacy of antiepileptics . Drug encapsulation in mucoadhesive nanoparticles offers even more advantages for the nasal route . The study developed a formulation for intranasal delivery and enhancement of antiepileptic activity .

Anti-Inflammatory Mechanisms

The enhanced antiepileptic activity of OXC-NP could be explained by its anti-inflammatory mechanisms . The halting of hippocampal TNF-α and IL-6 together with upregulated IL-10 could explain these mechanisms .

Improved Dissolution Rate

A study aimed to prepare a centrifugal spinning-based formulation of oxcarbazepine for the improvement of dissolution rate and hence quick action . The results indicated that the centrifugal spinning rapidly produced dissolving microfibers . In these fibers, 20% oxcarbazepine was loaded, and both the yield and drug loading efficiency were improved by incorporating polyvinypyrolidine (PVP) in the formulations .

Quick Action Formulations

The dissolution studies have revealed >90% of the drug was dissolved in just 2 min as compared with drug alone that shows only 15% dissolution at this time interval . This indicates the potential of the centrifugal spinning technique for the production of drug-loaded fibers that can significantly enhance the dissolution rates of poorly soluble drugs and thus produce formulations for quick action of such drugs .

Therapeutic Treatment for Ischemia and Reperfusion Brain Injury

Therapeutic treatment with oxcarbazepine after cerebral ischemia apparently saved cerebellar neurons (Purkinje cells) from ischemia-induced neuronal death by attenuating oxidative stress . This suggests that oxcarbazepine can be utilized as a therapeutic medicine for ischemia and reperfusion brain (cerebellar) injury .

Mechanism of Action

Target of Action

The primary target of 10-Acetyloxy Oxcarbazepine, like its parent compound Oxcarbazepine, is the voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials along neurons, which are fundamental to the functioning of the nervous system .

Mode of Action

10-Acetyloxy Oxcarbazepine and its active metabolite, MHD, exert their anti-epileptic effects primarily through the blockade of voltage-gated sodium channels . By blocking these channels, they stabilize hyperexcited neuronal membranes, inhibit repetitive firing, and decrease the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .

Biochemical Pathways

Oxcarbazepine undergoes rapid and extensive metabolism to its pharmacologically active metabolite, 10-hydroxycarbazepine (also known as licarbazepine), by stereoselective biotransformation mediated by a cytosolic, non-microsomal, and non-inducible arylketone reductase . 10-hydroxycarbazepine subsequently undergoes glucuronidation (51%) or undergoes hydroxylation to form a dihydrodiol metabolite (28%) .

Pharmacokinetics

After oral ingestion, Oxcarbazepine is rapidly absorbed with Tmax values of 3–6 h and with a bioavailability of 100% . The volume of distribution of its pharmacologically active metabolite, 10-hydroxycarbazepine, is 0.75 L/kg . The protein binding of 10-hydroxycarbazepine is 40%, while that of Oxcarbazepine it is 60% . The plasma elimination half-life of Oxcarbazepine is 2 h . Thus, Oxcarbazepine is essentially a prodrug which is rapidly converted to its pharmacologically active 10-hydroxycarbazepine metabolite .

Result of Action

The blockade of voltage-sensitive sodium channels by 10-Acetyloxy Oxcarbazepine and its active metabolite, MHD, results in the stabilization of hyperexcited neuronal membranes, inhibition of repetitive firing, and decreased propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .

Action Environment

The efficacy of 10-Acetyloxy Oxcarbazepine can be influenced by several environmental factors. For instance, body weight and co-administration with enzyme-inducing antiepileptic drugs emerge as the most influential factors contributing to the pharmacokinetics of MHD . A positive correlation was observed between estimated glomerular filtration rate (eGFR) and the clearance of MHD in pediatric patients with epilepsy . Genetic polymorphisms also play a significant role in MHD clearance .

properties

IUPAC Name

(11-carbamoyl-5-oxo-6H-benzo[b][1]benzazepin-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-10(20)23-16-12-7-3-5-9-14(12)19(17(18)22)13-8-4-2-6-11(13)15(16)21/h2-9,16H,1H3,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWJEEHQNGPADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552124
Record name 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Acetyloxy Oxcarbazepine

CAS RN

113952-21-9
Record name 5-Carbamoyl-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Acetyloxy Oxcarbazepine
Reactant of Route 2
Reactant of Route 2
10-Acetyloxy Oxcarbazepine
Reactant of Route 3
Reactant of Route 3
10-Acetyloxy Oxcarbazepine
Reactant of Route 4
Reactant of Route 4
10-Acetyloxy Oxcarbazepine
Reactant of Route 5
Reactant of Route 5
10-Acetyloxy Oxcarbazepine
Reactant of Route 6
Reactant of Route 6
10-Acetyloxy Oxcarbazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.